

An In-depth Technical Guide to N-Desmethyldextromethorphan Hydrochloride

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Compound of Interest

Compound Name: *N-Nordextromethorphan Hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyldextromethorphan hydrochloride, chemically known as (+)-3-Methoxymorphinan hydrochloride, is the primary N-demethylated metabolite of the widely used antitussive drug, dextromethorphan. Formed predominantly through the action of the cytochrome P450 3A4 (CYP3A4) enzyme, it represents a key intermediate in the metabolic cascade of dextromethorphan. While the pharmacological activities of dextromethorphan and its major O-demethylated metabolite, dextrorphan, have been extensively studied, N-desmethyldextromethorphan possesses a distinct, albeit less characterized, pharmacological profile. This technical guide provides a comprehensive overview of the current scientific understanding of N-desmethyldextromethorphan hydrochloride, focusing on its chemical properties, synthesis, metabolism, and known pharmacological effects. This document aims to serve as a foundational resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Properties and Synthesis

N-Desmethyldextromethorphan hydrochloride is the hydrochloride salt of the N-demethylated form of dextromethorphan.

Property	Value	Reference
Chemical Name	(+)-3-Methoxymorphinan hydrochloride	[1]
Synonyms	N-Desmethyldextromethorphan HCl, ent-3-Methoxymorphinan Hydrochloride	[1]
CAS Number	1087-69-0	[1]
Molecular Formula	C ₁₇ H ₂₃ NO · HCl	[2]
Molecular Weight	293.83 g/mol	[2]
Appearance	White powder	[2]
Solubility	Soluble in water (10 mg/mL)	[2]

Synthesis:

The synthesis of N-desmethyldextromethorphan typically involves the N-demethylation of dextromethorphan. A common laboratory-scale method utilizes 2,2,2-trichloroethyl chloroformate followed by reductive cleavage.[\[3\]](#)

Experimental Protocol: Synthesis of N-Desmethyldextromethorphan

A detailed experimental protocol for the synthesis of N-desmethyldextromethorphan via N-demethylation of dextromethorphan is outlined below, based on established chemical literature.
[\[3\]](#)[\[4\]](#)

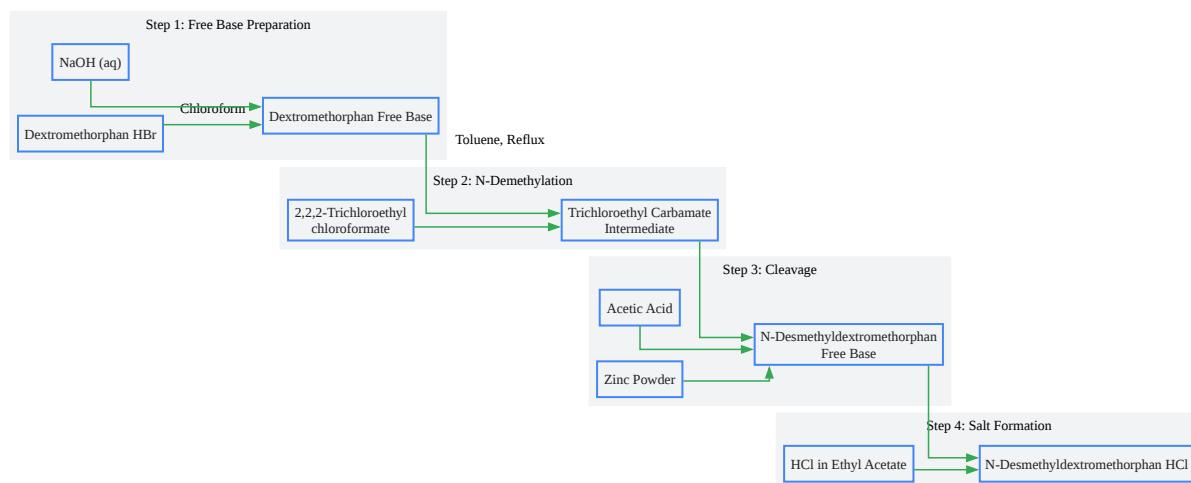
Materials:

- Dextromethorphan hydrobromide monohydrate
- Chloroform
- Sodium hydroxide (NaOH)

- Toluene
- 2,2,2-Trichloroethyl chloroformate
- Zinc powder
- Acetic acid
- Hydrochloric acid (HCl) in ethyl acetate

Procedure:

- Preparation of Dextromethorphan Free Base: Dextromethorphan hydrobromide monohydrate is dissolved in a biphasic mixture of chloroform and aqueous sodium hydroxide solution. After stirring, the organic layer containing the dextromethorphan free base is separated, dried, and the solvent is evaporated.[4]
- N-Demethylation Reaction: The obtained dextromethorphan free base is refluxed in toluene with 2,2,2-trichloroethyl chloroformate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]
- Cleavage of the Carbamate: After completion of the reaction, the solvent is evaporated. The resulting trichloroethyl carbamate intermediate is then treated with zinc powder in acetic acid to cleave the protecting group and yield N-desmethyldextromethorphan.[3]
- Formation of the Hydrochloride Salt: The N-desmethyldextromethorphan free base is dissolved in an appropriate solvent mixture (e.g., ethyl acetate-methanol) and acidified with HCl in ethyl acetate to precipitate the hydrochloride salt. The resulting crystals are then filtered and dried.[4]



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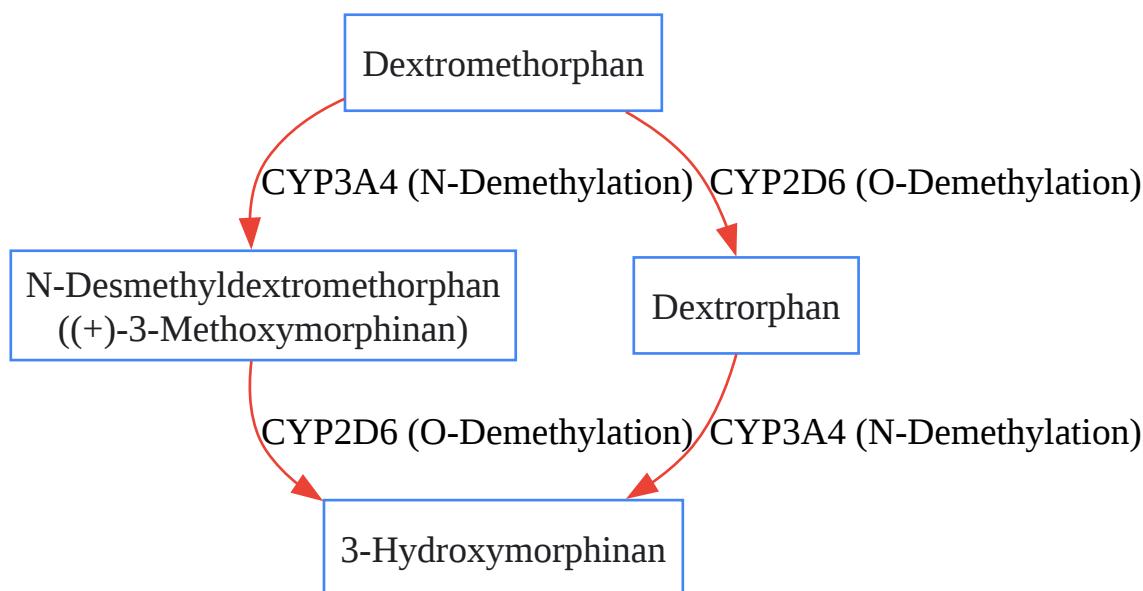
Caption: Synthesis workflow for N-Desmethyldextromethorphan Hydrochloride.

Metabolism and Pharmacokinetics

N-desmethyldextromethorphan is a key metabolite in the biotransformation of dextromethorphan. Its formation and subsequent metabolism are crucial for understanding the

overall pharmacokinetic profile of the parent drug.

Metabolic Pathway:



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Caption: Metabolic pathway of Dextromethorphan.

Enzyme Kinetics:

The formation of N-desmethyldextromethorphan from dextromethorphan is primarily catalyzed by CYP3A4.[3][4] In vitro studies using human liver microsomes have determined the kinetic parameters for this reaction. The subsequent O-demethylation of N-desmethyldextromethorphan to 3-hydroxymorphinan is predominantly mediated by CYP2D6.[5]

Reaction	Enzyme	Km (µM)	Vmax (nmol/nmol P450/min)	Reference
Dextromethorpha n → N- Desmethyldextro methorphan	CYP3A4	-	-	[3]
Dextromethorpha n → N- Desmethyldextro methorphan	Recombinant CYP2D6	5000 ± 700	176 ± 12	[6]
N- Desmethyldextro methorphan → 3- Hydroxymorphin an	CYP2D6 (EM)	6.9 - 9.6	-	[5]
N- Desmethyldextro methorphan → 3- Hydroxymorphin an	CYP2D6 (PM)	213 - 307	-	[5]

EM - Extensive Metabolizers, PM - Poor Metabolizers. Note: Specific Vmax values for CYP3A4-mediated N-demethylation were not readily available in the searched literature.

Pharmacokinetic Parameters:

Specific pharmacokinetic parameters for N-desmethyldextromethorphan hydrochloride administered directly are not well-documented. However, studies on dextromethorphan administration provide insights into the formation and elimination of this metabolite. In poor metabolizers of CYP2D6, plasma levels of N-desmethyldextromethorphan are higher compared to extensive metabolizers.[5]

Pharmacology and Mechanism of Action

The pharmacological profile of N-desmethyldextromethorphan is not as extensively characterized as that of dextromethorphan or dextrorphan. However, available evidence suggests some distinct activities.

Local Anesthetic Effects:

In vivo studies in rats have demonstrated that N-desmethyldextromethorphan possesses local anesthetic properties. When administered via sciatic nerve blockade, it produces a dose-dependent block of motor function, proprioception, and nociception.^{[7][8]} Its potency is reported to be less than that of lidocaine and dextromethorphan, but greater than dextrorphan.^{[7][8]}

Experimental Protocol: Sciatic Nerve Blockade in Rats

The following is a generalized protocol for assessing the local anesthetic effects of a compound via sciatic nerve blockade in rats, based on methodologies described in the literature.^{[9][10]}

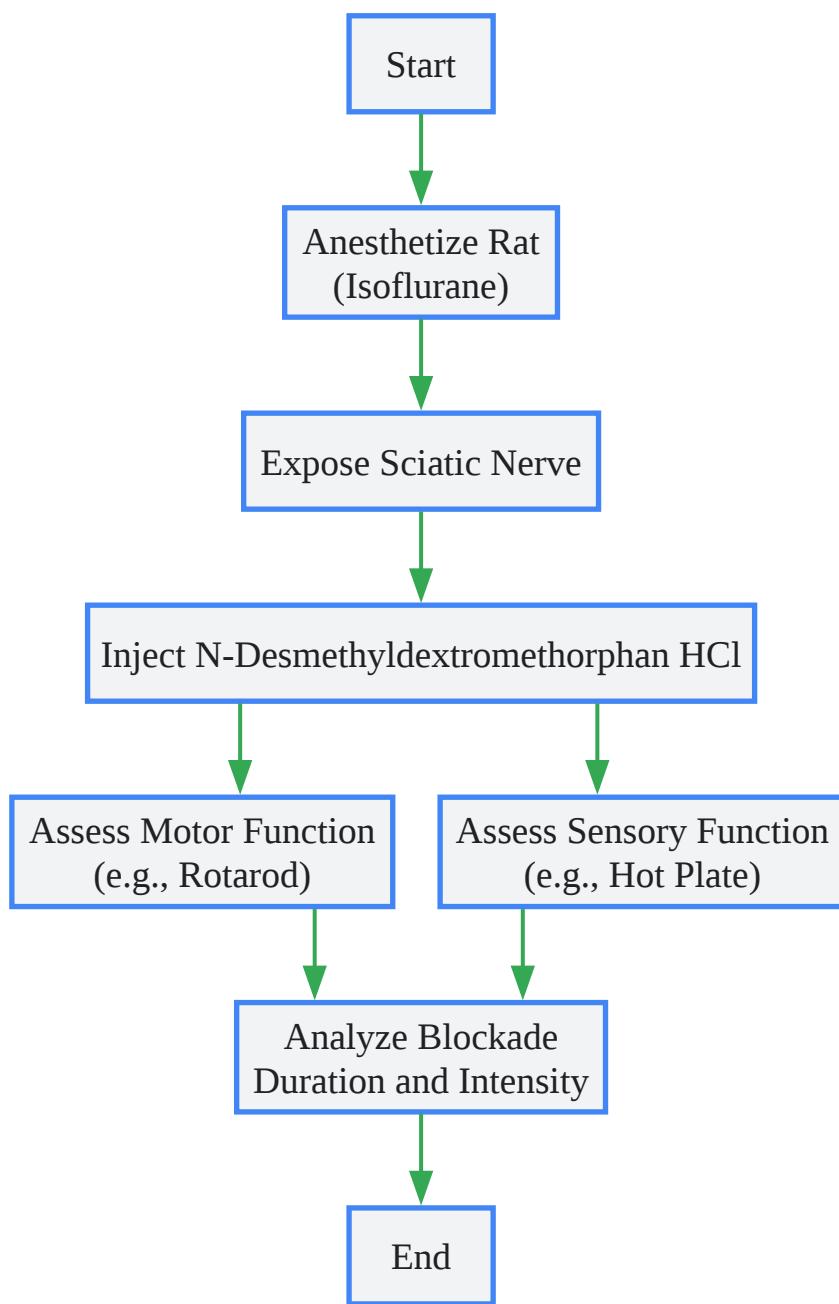
Materials:

- Male Sprague-Dawley rats
- N-desmethyldextromethorphan hydrochloride solution of varying concentrations
- Isoflurane for anesthesia
- Nerve stimulator
- Apparatus for assessing motor function (e.g., rotarod) and sensory function (e.g., hot plate, von Frey filaments)

Procedure:

- Anesthesia: The rat is anesthetized with isoflurane.
- Sciatic Nerve Exposure: A small incision is made in the thigh to expose the sciatic nerve.

- Drug Administration: A specific volume of the N-desmethyldextromethorphan hydrochloride solution is injected around the sciatic nerve.
- Behavioral Testing: At predetermined time intervals post-injection, motor function (e.g., ability to remain on a rotating rod) and sensory function (e.g., response to thermal or mechanical stimuli) are assessed.
- Data Analysis: The duration and intensity of the motor and sensory blockade are quantified and compared across different concentrations of the test compound.



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Caption: Experimental workflow for sciatic nerve blockade in rats.

Receptor Binding and Functional Activity:

While dextromethorphan and dextrorphan are known to interact with NMDA receptors and sigma-1 receptors, the specific receptor binding profile of N-desmethyldextromethorphan is less clear. Some studies suggest it may have inhibitory effects at NMDA receptors, though this is not as potent as dextrorphan.^[11] One study indicated that N-desmethyldextromethorphan did not show anticonvulsant effects in a maximal electroshock seizure (MES) model, in contrast to dextromethorphan and dextrorphan.^[11] This suggests a different spectrum of activity at CNS receptors.

Further research, including comprehensive radioligand binding assays and functional studies, is required to fully elucidate the receptor interaction profile and downstream signaling pathways of N-desmethyldextromethorphan hydrochloride.

Conclusion

N-Desmethyldextromethorphan hydrochloride is a pivotal metabolite in the disposition of dextromethorphan. Its formation via CYP3A4 and subsequent metabolism by CYP2D6 are critical determinants of the parent drug's pharmacokinetics, particularly in individuals with varying CYP2D6 metabolic phenotypes. While its pharmacological profile is not as extensively delineated as other dextromethorphan metabolites, emerging evidence points to distinct activities, such as local anesthetic effects. A comprehensive understanding of its receptor binding affinities and functional activities is still an area requiring further investigation. This technical guide consolidates the current knowledge on N-desmethyldextromethorphan hydrochloride and underscores the need for continued research to fully unravel its pharmacological significance. Such efforts will be invaluable for a more complete understanding of dextromethorphan's overall therapeutic and potential adverse effects, and may unveil novel therapeutic applications for this metabolite.

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